molecular formula C21H27NO B4032739 N,N-di(butan-2-yl)biphenyl-4-carboxamide

N,N-di(butan-2-yl)biphenyl-4-carboxamide

Cat. No.: B4032739
M. Wt: 309.4 g/mol
InChI Key: CQISCKNZIWUPIB-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)biphenyl-4-carboxamide is a synthetic carboxamide derivative featuring a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with two sec-butyl (butan-2-yl) groups.

Properties

IUPAC Name

N,N-di(butan-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-16(3)22(17(4)6-2)21(23)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISCKNZIWUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(butan-2-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with butan-2-amine. The reaction is carried out under conditions that promote the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-di(butan-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N,N-di(butan-2-yl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)biphenyl-4-carboxamide in organic electronics involves its ability to facilitate the transport of holes (positive charge carriers) through the material. This is achieved through the formation of a conjugated system that allows for efficient charge delocalization. The molecular targets include the active layers of OLEDs and OPV devices, where the compound enhances charge mobility and overall device performance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of N,N-di(butan-2-yl)biphenyl-4-carboxamide with related compounds:

Compound Name Substituents on Amide Nitrogen Key Functional Groups Biological Activity Reference
This compound Two sec-butyl groups Biphenyl, carboxamide Inferred: Potential CNS or metabolic activity (lipophilic profile)
N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide 4-sulfamoylbenzyl Sulfonamide, biphenyl Antifungal (Candida spp.)
N-(1,3-benzothiazol-2-yl)biphenyl-4-carboxamide Benzothiazole Benzothiazole, biphenyl Diuretic (in vivo efficacy)
N-(4-Acetylphenyl)biphenyl-4-carboxamide 4-acetylphenyl Acetyl, biphenyl Inferred: Enzyme inhibition (structural analog)
N-[5-(hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide 5-(hydroxycarbamoyl)-2-chlorophenyl Hydroxycarbamoyl, chloro HDAC inhibition (hypothetical)

Key Observations :

  • Polar vs. Nonpolar Substituents: Sulfonamide (e.g., compound 3 in ) and hydroxycarbamoyl () groups enhance solubility and hydrogen-bonding capacity, favoring antifungal or enzyme-inhibitory activities.
  • Biological Activity Correlation : Sulfonamide derivatives exhibit fungistatic/fungicidal effects against Candida spp. (MIC/MFC values up to 1,000 µg/mL) , while benzothiazole derivatives show diuretic efficacy in vivo . The target compound’s activity remains speculative but could align with central nervous system (CNS) targets or metabolic enzymes due to its hydrophobic profile.
Physicochemical Comparison:
Property This compound N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide N-(1,3-benzothiazol-2-yl)biphenyl-4-carboxamide
Molecular Weight (g/mol) ~337.4 (C₂₁H₂₅NO) ~408.5 (C₂₀H₂₀N₂O₃S) ~346.4 (C₂₀H₁₆N₂OS)
logP (Predicted) ~5.2 (highly lipophilic) ~3.1 (moderate polarity) ~4.0 (moderate lipophilicity)
Solubility Low (alkyl-dominated) Moderate (sulfonamide enhances solubility) Low (benzothiazole hydrophobic)

Implications : The sec-butyl groups in the target compound may limit aqueous solubility but enhance lipid membrane permeability, a trade-off observed in CNS-active drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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